5-Methoxy-1,3-benzoxazole
Overview
Description
5-Methoxy-1,3-benzoxazole is a heterocyclic aromatic compound that consists of a benzene ring fused to an oxazole ring with a methoxy group attached at the 5-position. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methoxy-1,3-benzoxazole can be synthesized through various methods. One common approach involves the condensation of 2-aminophenol with methoxy-substituted aldehydes or ketones under acidic or basic conditions. The reaction typically proceeds via the formation of a Schiff base intermediate, followed by cyclization to form the benzoxazole ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs catalytic systems to enhance yield and selectivity. Metal catalysts, such as palladium or copper, are frequently used in these processes. Additionally, solvent-free conditions and microwave-assisted synthesis have been explored to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced to form a dihydrobenzoxazole derivative.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed
Oxidation: 5-Hydroxy-1,3-benzoxazole
Reduction: 5-Methoxy-2,3-dihydro-1,3-benzoxazole
Substitution: 4-Halo-5-methoxy-1,3-benzoxazole
Scientific Research Applications
5-Methoxy-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and protein binding due to its ability to form hydrogen bonds and π-π interactions.
Medicine: Derivatives of this compound have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: It is used in the development of dyes, optical brighteners, and other functional materials
Mechanism of Action
The biological activity of 5-Methoxy-1,3-benzoxazole is primarily due to its ability to interact with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. For example, it can inhibit DNA topoisomerases, which are essential for DNA replication and transcription, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-1,3-benzoxazole
- 5-Chloro-1,3-benzoxazole
- 5-Hydroxy-1,3-benzoxazole
Uniqueness
5-Methoxy-1,3-benzoxazole is unique due to the presence of the methoxy group, which enhances its lipophilicity and ability to penetrate biological membranes. This property makes it particularly useful in medicinal chemistry for the development of drugs with improved bioavailability and efficacy .
Properties
IUPAC Name |
5-methoxy-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-10-6-2-3-8-7(4-6)9-5-11-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQKXTVYGHYXFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511671 | |
Record name | 5-Methoxy-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132227-03-3 | |
Record name | 5-Methoxy-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the interaction between 5-methoxy-1,3-benzoxazole-2-carboxylic acid and Mycobacterium tuberculosis ArgC?
A: Mycobacterium tuberculosis (Mtb) is the bacterium responsible for tuberculosis. Understanding the structural characteristics of Mtb enzymes and their interactions with potential inhibitors is crucial for developing new drugs to combat this disease. The research paper [] investigates the crystal structure of ArgC, an enzyme essential for Mtb survival, in complex with this compound-2-carboxylic acid. This structural information provides insights into the binding mode of the compound and can guide the development of more potent and specific inhibitors targeting ArgC.
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